molecular formula C6H13NOS B2837425 3-(Methylsulfinyl)cyclopentanamine CAS No. 1342010-48-3

3-(Methylsulfinyl)cyclopentanamine

Cat. No.: B2837425
CAS No.: 1342010-48-3
M. Wt: 147.24
InChI Key: AIVKCNFJIKAVPE-UHFFFAOYSA-N
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Description

3-(Methylsulfinyl)cyclopentanamine is a chemical compound with the molecular formula C6H13NOS and a molecular weight of 147.24 g/mol It is characterized by a cyclopentane ring substituted with a methylsulfinyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the oxidation of 3-(Methylthio)cyclopentanamine using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid to form the sulfoxide .

Industrial Production Methods

Industrial production of 3-(Methylsulfinyl)cyclopentanamine may involve large-scale oxidation reactions under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and the concentration of reagents, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(Methylsulfinyl)cyclopentanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Formation of 3-(Methylsulfonyl)cyclopentanamine.

    Reduction: Formation of 3-(Methylthio)cyclopentanamine.

    Substitution: Formation of various substituted cyclopentanamine derivatives.

Scientific Research Applications

3-(Methylsulfinyl)cyclopentanamine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(Methylsulfinyl)cyclopentanamine involves its interaction with specific molecular targets and pathways. The sulfoxide group can participate in redox reactions, influencing cellular oxidative stress levels. The amine group can interact with biological receptors, potentially modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    3-(Methylthio)cyclopentanamine: Differing by the oxidation state of the sulfur atom.

    3-(Methylsulfonyl)cyclopentanamine: Further oxidized form of the sulfoxide.

    Cyclopentanamine: Lacks the methylsulfinyl group.

Uniqueness

3-(Methylsulfinyl)cyclopentanamine is unique due to the presence of both a sulfoxide and an amine group on the cyclopentane ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

3-methylsulfinylcyclopentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NOS/c1-9(8)6-3-2-5(7)4-6/h5-6H,2-4,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIVKCNFJIKAVPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)C1CCC(C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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